molecular formula C15H16OS2 B14202703 Benzene, 1-[(S)-(4-methylphenyl)sulfinyl]-2-[(methylthio)methyl]- CAS No. 852332-84-4

Benzene, 1-[(S)-(4-methylphenyl)sulfinyl]-2-[(methylthio)methyl]-

Cat. No.: B14202703
CAS No.: 852332-84-4
M. Wt: 276.4 g/mol
InChI Key: GVPJVJFIUVEWQU-SFHVURJKSA-N
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Description

Benzene, 1-[(S)-(4-methylphenyl)sulfinyl]-2-[(methylthio)methyl]-: is an organic compound that features a benzene ring substituted with a sulfinyl group and a methylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-[(S)-(4-methylphenyl)sulfinyl]-2-[(methylthio)methyl]- typically involves the following steps:

    Formation of the Sulfinyl Group: The sulfinyl group can be introduced through the oxidation of a sulfide precursor using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Introduction of the Methylthio Group: The methylthio group can be added via a nucleophilic substitution reaction, where a suitable methylthio donor reacts with a benzyl halide precursor.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The sulfinyl group can undergo further oxidation to form a sulfone group.

    Reduction: The sulfinyl group can be reduced back to a sulfide group using reducing agents such as lithium aluminum hydride.

    Substitution: The methylthio group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as thiols, amines, or halides.

Major Products Formed:

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of sulfide derivatives.

    Substitution: Formation of various substituted benzene derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the reactivity and selectivity of metal catalysts.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology and Medicine:

    Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with specific biological activities.

    Biological Probes: It can be used as a probe to study biological processes involving sulfur-containing compounds.

Industry:

    Material Science: The compound can be incorporated into polymers and materials to impart specific properties such as increased thermal stability or chemical resistance.

Mechanism of Action

The mechanism by which Benzene, 1-[(S)-(4-methylphenyl)sulfinyl]-2-[(methylthio)methyl]- exerts its effects involves interactions with molecular targets such as enzymes or receptors. The sulfinyl and methylthio groups can participate in various chemical interactions, including hydrogen bonding, van der Waals forces, and covalent bonding, influencing the compound’s reactivity and biological activity.

Comparison with Similar Compounds

  • Benzene, 1-methyl-4-[(phenylmethyl)sulfinyl)]-
  • Benzene, 1-methyl-2-[(4-methylphenyl)methyl]-

Comparison:

  • Structural Differences: While similar compounds may have different positions or types of substituents on the benzene ring, Benzene, 1-[(S)-(4-methylphenyl)sulfinyl]-2-[(methylthio)methyl]- is unique due to the specific combination and stereochemistry of its substituents.
  • Reactivity: The presence of both sulfinyl and methylthio groups in this compound can lead to distinct reactivity patterns compared to similar compounds with only one type of substituent.
  • Applications: The unique structure of this compound may make it more suitable for specific applications, such as in catalysis or drug development, compared to its analogs.

Properties

CAS No.

852332-84-4

Molecular Formula

C15H16OS2

Molecular Weight

276.4 g/mol

IUPAC Name

1-[(S)-(4-methylphenyl)sulfinyl]-2-(methylsulfanylmethyl)benzene

InChI

InChI=1S/C15H16OS2/c1-12-7-9-14(10-8-12)18(16)15-6-4-3-5-13(15)11-17-2/h3-10H,11H2,1-2H3/t18-/m0/s1

InChI Key

GVPJVJFIUVEWQU-SFHVURJKSA-N

Isomeric SMILES

CC1=CC=C(C=C1)[S@](=O)C2=CC=CC=C2CSC

Canonical SMILES

CC1=CC=C(C=C1)S(=O)C2=CC=CC=C2CSC

Origin of Product

United States

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